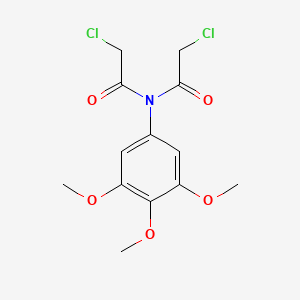
2-chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C13H15Cl2NO5 and its molecular weight is 336.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C13H15Cl2NO5
- Molecular Weight : 336.17 g/mol
- CAS Number : 1000932-63-7
Biological Activity Overview
Research indicates that chloroacetamides, including this compound, exhibit a range of biological activities such as antimicrobial, antifungal, and potential anticancer effects.
Antimicrobial Activity
A study conducted on a series of N-substituted phenyl-2-chloroacetamides demonstrated significant antimicrobial potential. The compounds were tested against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA)
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
The results showed that the compounds were effective against Gram-positive bacteria but less effective against Gram-negative strains. The presence of halogenated substituents on the phenyl ring was linked to increased lipophilicity, enhancing the compounds' ability to penetrate bacterial cell membranes .
Anticancer Potential
The compound's structure suggests potential activity against cancer cells. Research into structurally similar compounds has indicated that modifications in the chemical structure can lead to enhanced inhibition of cancer cell proliferation. For instance, compounds targeting cyclin-dependent kinases have shown promise in preclinical studies .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties of newly synthesized chloroacetamides.
- Methodology : Quantitative structure-activity relationship (QSAR) analysis was employed along with standard antimicrobial testing.
- Findings : The study confirmed that specific structural features significantly influenced biological activity, with some compounds showing high efficacy against MRSA and moderate effectiveness against C. albicans .
-
Anticancer Activity Investigation :
- Objective : To evaluate the anticancer potential of chloroacetamide derivatives.
- Methodology : Various derivatives were synthesized and tested for their ability to inhibit cancer cell lines.
- Findings : Some derivatives exhibited potent cytotoxicity against specific cancer cell lines, suggesting that further structural modifications could enhance their therapeutic efficacy .
Data Table: Biological Activity Summary
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Effective against Gram-positive bacteria; less effective against Gram-negative | Potential cytotoxicity observed in preliminary studies | Structure influences activity |
| N-(substituted phenyl)-2-chloroacetamides | Effective against MRSA and C. albicans | Variability in activity based on substituent position | High lipophilicity enhances membrane penetration |
特性
IUPAC Name |
2-chloro-N-(2-chloroacetyl)-N-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO5/c1-19-9-4-8(5-10(20-2)13(9)21-3)16(11(17)6-14)12(18)7-15/h4-5H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJJMADHHHLFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N(C(=O)CCl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














